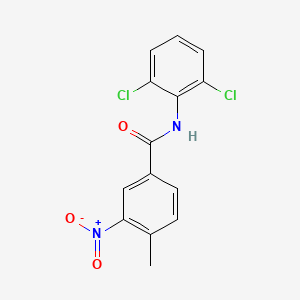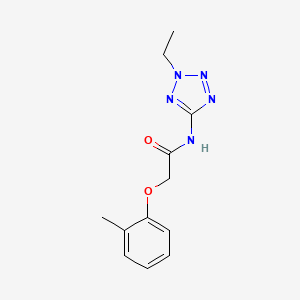![molecular formula C19H24N2O2 B5805028 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)
2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol is a chemical compound that belongs to the class of phenols and has been extensively studied for its potential applications in scientific research. The compound is also known by its trade name, Diphenyleneiodonium (DPI), and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol involves the inhibition of NADPH oxidase. The compound binds to the enzyme and prevents the transfer of electrons from NADPH to molecular oxygen, thereby reducing the production of ROS. The inhibition of NADPH oxidase by this compound has been found to have a wide range of downstream effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to have a wide range of effects on various cellular processes, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been found to have neuroprotective effects and has been shown to reduce the severity of neurodegenerative disorders, such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has several advantages for lab experiments. The compound is readily available and has a well-established synthesis method. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, the compound has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. The compound is also relatively toxic and can have adverse effects on cell viability at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol. One potential direction is the development of more potent and selective inhibitors of NADPH oxidase. Another potential direction is the investigation of the compound's potential applications in the treatment of other diseases, such as diabetes and autoimmune disorders. The compound's potential use as a neuroprotective agent also warrants further investigation. Finally, the development of more efficient and scalable synthesis methods for the compound could facilitate its widespread use in scientific research.
Synthesemethoden
The synthesis method of 2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with 2-ethoxy-1-naphthoyl chloride in the presence of a base, such as triethylamine. The resulting product is then reduced with sodium borohydride to yield this compound. The synthesis method is well-established and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol has been extensively studied for its potential applications in scientific research. The compound has been found to be a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS). The inhibition of NADPH oxidase by this compound has been shown to have a wide range of applications in the fields of cancer research, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-ethoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-23-19-14-16(8-9-18(19)22)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h3-9,14,22H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDFUOVBSVWIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

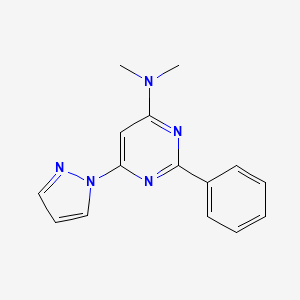

![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)
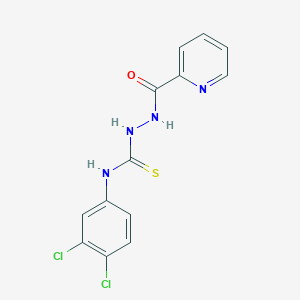
![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)
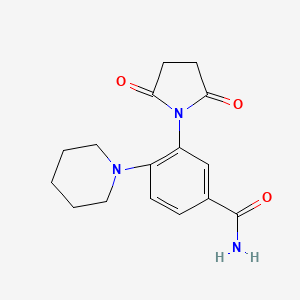

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)
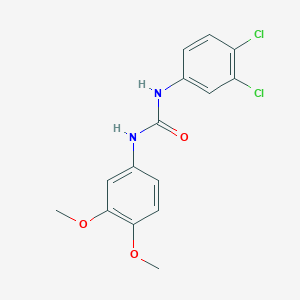
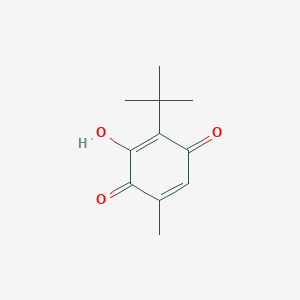
![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)
